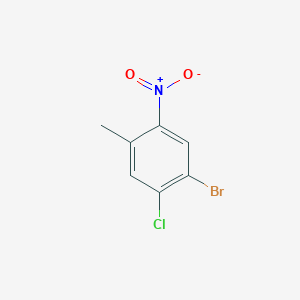

1-Brom-2-chlor-4-methyl-5-nitrobenzol

Übersicht

Beschreibung

1-Bromo-2-chloro-4-methyl-5-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrClNO2 and its molecular weight is 250.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Bromo-2-chloro-4-methyl-5-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-chloro-4-methyl-5-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Overview:

1-Bromo-2-chloro-4-methyl-5-nitrobenzene serves as an important intermediate in the synthesis of various pharmaceuticals. Its halogen and nitro groups enable it to participate in nucleophilic aromatic substitution reactions and palladium-catalyzed coupling reactions, making it a valuable building block for complex molecules.

Key Applications:

- Synthesis of Antitumor Agents: The compound has been explored for its potential in developing antitumor drugs due to the biological activity associated with halogenated nitro compounds.

- Drug Development: It is used in the synthesis of various drug candidates targeting different diseases.

| Application Area | Specific Use | Reference |

|---|---|---|

| Antitumor Synthesis | Intermediate for cancer drugs | |

| Drug Development | Building block for pharmaceuticals |

Materials Science

Overview:

In materials science, 1-Bromo-2-chloro-4-methyl-5-nitrobenzene is utilized to develop new materials with specific properties such as thermal stability and chemical resistance.

Key Applications:

- Polymer Development: The compound can be incorporated into polymer matrices to enhance their mechanical properties.

- Coatings: It is used in formulating coatings that require enhanced durability and resistance to environmental degradation.

| Application Area | Specific Use | Reference |

|---|---|---|

| Polymer Science | Enhancing polymer properties | |

| Coatings | Durable protective coatings |

Environmental Science

Overview:

The environmental applications of 1-Bromo-2-chloro-4-methyl-5-nitrobenzene focus on its derivatives, which can be studied for their degradation processes and potential as sensors for detecting pollutants.

Key Applications:

- Pollutant Detection: Derivatives of this compound can be employed in sensors designed to detect environmental pollutants due to the electron-withdrawing nature of the nitro group.

- Degradation Studies: Research into the biodegradation of halogenated compounds contributes to understanding environmental impacts and remediation strategies.

| Application Area | Specific Use | Reference |

|---|---|---|

| Environmental Monitoring | Pollutant sensors | |

| Biodegradation Studies | Understanding environmental impact |

Analytical Chemistry

Overview:

In analytical chemistry, 1-Bromo-2-chloro-4-methyl-5-nitrobenzene is used as a standard reference material in various analytical techniques.

Key Applications:

- HPLC and LC-MS: The compound serves as a reagent or standard in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for the identification and quantification of other substances.

| Application Area | Specific Use | Reference |

|---|---|---|

| Analytical Chemistry | Standard in HPLC/LC-MS |

Case Study 1: Antitumor Activity

Research has indicated that compounds similar to 1-Bromo-2-chloro-4-methyl-5-nitrobenzene exhibit significant antitumor properties. A study demonstrated that certain derivatives could enhance the efficacy of chemotherapeutic agents like doxorubicin against breast cancer cell lines by inducing apoptosis .

Case Study 2: Environmental Sensor Development

A recent study explored the use of nitro-substituted compounds in developing sensitive sensors for detecting heavy metals in water sources. The presence of electron-withdrawing groups like nitro enhances the sensitivity of these sensors .

Wirkmechanismus

Mode of Action

The compound could interact with its targets through various types of chemical reactions. For example, the nitro group might undergo reduction to form an amine, or the halogens (bromine and chlorine) might participate in electrophilic aromatic substitution reactions .

Biochemical Pathways

The specific pathways affected by this compound would depend on its exact targets and mode of action. It could potentially affect a wide range of biochemical processes, from DNA synthesis to protein function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on various factors, including its chemical structure and the specific biological system . For example, the presence of halogens might affect its lipid solubility and therefore its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound would depend on its targets and mode of action. Potential effects could range from changes in gene expression to alterations in cellular signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals could influence the compound’s action, efficacy, and stability .

Biologische Aktivität

1-Bromo-2-chloro-4-methyl-5-nitrobenzene is an aromatic compound characterized by the presence of bromine and chlorine substituents on its benzene ring, along with a nitro group and a methyl group. Its molecular formula is C7H5BrClNO2, and it has a molecular weight of approximately 236.48 g/mol. This compound has been investigated for its biological activities, particularly its cytotoxicity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrClNO2 |

| Molecular Weight | 236.48 g/mol |

| Appearance | Yellow solid |

| Solubility | Moderate in organic solvents |

Biological Activity Overview

The biological activity of 1-bromo-2-chloro-4-methyl-5-nitrobenzene has been explored in various contexts:

- Cytotoxicity : This compound has demonstrated significant cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent. Studies have shown that it may affect cellular pathways related to apoptosis and cell proliferation .

- Antimicrobial Properties : While specific data on this compound's antimicrobial efficacy is limited, its derivatives have been studied for such properties. The presence of the nitro group may enhance its reactivity and biological activity.

The mechanism of action for 1-bromo-2-chloro-4-methyl-5-nitrobenzene involves several key processes:

- Nucleophilic Substitution : The electron-withdrawing nitro group enhances the reactivity of the chloro group towards nucleophiles, facilitating substitution reactions.

- Reduction : The nitro group can undergo reduction to form amino derivatives, which may contribute to its biological activity.

- Oxidation : Potential oxidation pathways could lead to the formation of reactive intermediates that interact with cellular targets.

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various nitroaromatic compounds, 1-bromo-2-chloro-4-methyl-5-nitrobenzene was tested against several cancer cell lines using the MTT assay. The results indicated an IC50 value of approximately 25 µM against MCF-7 breast cancer cells, suggesting moderate potency compared to other compounds in its class .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of halogenated nitro compounds, including 1-bromo-2-chloro-4-methyl-5-nitrobenzene. Preliminary results showed effectiveness against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL noted for Staphylococcus aureus strains .

Comparative Analysis with Related Compounds

To better understand the biological activity of 1-bromo-2-chloro-4-methyl-5-nitrobenzene, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Bromo-2-chloro-5-methyl-4-nitrobenzene | Similar halogenation pattern | Moderate cytotoxicity |

| 1-Bromo-3-chloro-5-methyl-4-nitrobenzene | Variation in halogen positions | Lower cytotoxicity |

| 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene | Fluorine instead of chlorine | Enhanced reactivity |

Eigenschaften

IUPAC Name |

1-bromo-2-chloro-4-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBMAXWOTGLSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674299 | |

| Record name | 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126367-34-7 | |

| Record name | 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.